molecular formula C20H18N2O5S B2911154 [6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate CAS No. 877635-53-5

[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate

Cat. No. B2911154
CAS RN: 877635-53-5
M. Wt: 398.43
InChI Key: YWNPIVCNLRBUMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments are well documented. Additionally, there are several future directions for research that can be explored to further understand the potential applications of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of using [6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate in lab experiments is its broad-spectrum antimicrobial activity. This compound has been shown to be effective against various bacterial strains, making it a useful tool for researchers studying bacterial infections. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a useful tool for researchers studying inflammatory and oxidative stress-related diseases.
One of the limitations of using this compound in lab experiments is its potential toxicity. While this compound has been shown to be effective against various bacterial strains, it may also have toxic effects on healthy cells. Additionally, this compound may have limited solubility in certain solvents, making it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research that can be explored to further understand the potential applications of [6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate. One area of research that can be explored is the development of novel drug delivery systems for this compound. Additionally, further studies can be conducted to understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, studies can be conducted to understand the potential toxicity of this compound and to develop strategies to mitigate its toxic effects.

Synthesis Methods

The synthesis of [6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate involves a multi-step process. The first step involves the reaction of 2-ethoxybenzoic acid with thionyl chloride to form 2-ethoxybenzoyl chloride. The second step involves the reaction of 2-ethoxybenzoyl chloride with 6-hydroxy-4-pyranone to form 6-ethoxy-4-oxypyran-3-yl benzoate. The third step involves the reaction of 6-ethoxy-4-oxypyran-3-yl benzoate with 4-methyl-2-thio-6-aminopyrimidine to form this compound.

Scientific Research Applications

[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S/c1-3-25-17-7-5-4-6-15(17)19(24)27-18-11-26-14(10-16(18)23)12-28-20-21-9-8-13(2)22-20/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNPIVCNLRBUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NC=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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